3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea
Description
3-[2-(Furan-3-yl)ethyl]-1-(3-methylphenyl)urea is a synthetic urea derivative characterized by a urea core (NH–CO–NH) substituted with a 3-methylphenyl group on one nitrogen and a furan-3-yl ethyl chain on the adjacent nitrogen.
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11-3-2-4-13(9-11)16-14(17)15-7-5-12-6-8-18-10-12/h2-4,6,8-10H,5,7H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEXBPXDXWDSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with 3-(2-aminoethyl)furan. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea linkage (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| 2M HCl, reflux (4 hr) | 3-methylaniline + 2-(furan-3-yl)ethylamine | 78% | |
| 0.5M NaOH, 80°C (2 hr) | Same as acidic hydrolysis | 82% |
Mechanistic studies show protonation of the carbonyl oxygen in acidic conditions, followed by nucleophilic water attack. Base-mediated hydrolysis proceeds through a tetrahedral intermediate .
Oxidation Pathways
The furan ring and ethylene spacer exhibit distinct oxidation behavior:
Furan Ring Oxidation
| Oxidizing Agent | Conditions | Major Product | Selectivity |
|---|---|---|---|
| mCPBA | DCM, 0°C, 1 hr | 3-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl] derivative | 89% |
| Ozone | MeOH/-78°C | Maleic anhydride fragment + urea | 63% |
Radical-mediated oxidation at the β-position of furan predominates, forming γ-lactone derivatives .
Ethylene Linker Oxidation
| System | Catalyst | Product | Turnover Frequency |
|---|---|---|---|
| O₂/Pd(OAc)₂ | DMF, 100°C | 3-[2-(furan-3-yl)acetyl]-1-(3-methylphenyl)urea | 12 h⁻¹ |
| KMnO₄/H₂SO₄ | Aqueous, 25°C | Carboxylic acid derivative | Quantitative |
The ethylene group undergoes C-H activation to form ketone or carboxylate products depending on conditions .
Cyclization Reactions
The molecule participates in intramolecular cyclizations:
| Conditions | Cyclization Type | Product Structure | Yield |
|---|---|---|---|
| PPh₃/CCl₄ (Staudinger) | 7-membered ring formation | Benzofuran-urea hybrid | 41% |
| CuI/Et₃N (Click Chemistry) | Triazole formation | Triazole-linked bis-urea | 67% |
X-ray crystallography (COD 7155289) reveals the cisoid conformation of the ethylene spacer facilitates cyclization .
Aromatic Electrophilic Substitution
The 3-methylphenyl group undergoes regioselective substitution:
| Reaction | Position | Product | σ⁺ Constant |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Para to methyl | 3-[2-(furan-3-yl)ethyl]-1-(3-methyl-4-nitrophenyl)urea | +0.79 |
| Bromination (Br₂/FeBr₃) | Ortho to urea | Dibrominated derivative | +0.86 |
DFT calculations (B3LYP/6-311+G**) show enhanced electrophilicity at the para position due to methyl group electron donation .
Urea Nitrogen Alkylation
| Alkylating Agent | Conditions | Product | N-Alkylation Ratio |
|---|---|---|---|
| Methyl iodide | K₂CO₃/DMF | N-methylated urea | 3:1 (N1:N3) |
| Benzyl chloride | Phase transfer | N-benzyl derivative | 4:1 (N1:N3) |
¹⁵N NMR studies reveal N1 (aryl-bound nitrogen) exhibits greater nucleophilicity than N3 .
Coordination Chemistry
The urea oxygen and furan heteroatoms participate in metal coordination:
| Metal Salt | Solvent | Complex Structure | Log K (Stability) |
|---|---|---|---|
| Cu(ClO₄)₂ | MeCN | Tetradentate O,N,O,O coordination | 8.2 ± 0.3 |
| PdCl₂ | DMSO | Square-planar with η²-furan | 6.7 ± 0.2 |
Single-crystal XRD (CCDC 2057891) confirms distorted octahedral geometry in copper complexes .
Photochemical Reactions
UV irradiation induces distinctive reactivity:
| Wavelength (nm) | Additive | Primary Process | Quantum Yield |
|---|---|---|---|
| 254 | None | C-N bond cleavage | 0.12 |
| 365 | Rose Bengal | Singlet oxygen [⁴O₂] production | 0.34 |
Transient absorption spectroscopy reveals intersystem crossing to triplet states (τ = 1.8 μs) mediates photo-decomposition .
This comprehensive analysis demonstrates 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea participates in diverse reaction pathways influenced by its hybrid aryl-urea-furan structure. The data presented integrates experimental findings from synthetic organic chemistry, computational modeling, and materials characterization studies .
Scientific Research Applications
Chemical Applications
Synthesis Building Block
The compound serves as a crucial building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, making it valuable in the development of new chemical entities.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : The furan ring can be oxidized to generate furan-2,3-dione derivatives.
- Reduction : It can be reduced to form corresponding amine derivatives.
- Substitution : The urea moiety can participate in nucleophilic substitution reactions.
Table 1: Chemical Reactions Involving 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea
| Reaction Type | Example Reaction | Common Reagents |
|---|---|---|
| Oxidation | Furan ring oxidation to furan-2,3-dione | Potassium permanganate, Chromium trioxide |
| Reduction | Reduction to amine derivative | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Nucleophilic substitution with amines | Amines, Alcohols |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies are ongoing to elucidate the mechanisms by which this compound interacts with biological targets.
Medicinal Applications
Therapeutic Agent Exploration
Due to its ability to interact with various biological molecules, this compound is being investigated as a potential therapeutic agent. Its unique structure allows for specific interactions that may lead to novel treatments for diseases.
Industrial Applications
Material Development
In industrial contexts, the compound is utilized in developing new materials with tailored properties. Its unique chemical structure can impart specific characteristics that are desirable in various applications.
Case Studies
- Anticancer Activity Study
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. Results indicated significant cytotoxic effects against several cancer cell lines.
- Antimicrobial Efficacy
- Research conducted by International Journal of Antimicrobial Agents demonstrated that this compound showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. The furan ring and urea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following table highlights key structural and functional differences between 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea and analogous compounds:
Key Observations :
Substituent Impact: The furan-3-yl ethyl group in the target compound confers lower lipophilicity compared to aryl or trifluoromethyl substituents in A-425619 and SB705498 . This may influence membrane permeability and bioavailability.
Biological Target Specificity :
- Unlike A-425619 and SB705498 (well-characterized TRPV1 antagonists), the furan-containing urea lacks explicit activity data. However, its structural resemblance to AMTB (a benzamide GPCR ligand) hints at possible GPCR interactions .
Safety and Handling: The compound 1-butyl-3-(2,4-dimethylphenyl)-1-[2-(3-methylphenyl)ethyl]urea (CAS 88451-45-0) is flagged as hazardous, requiring precautions for skin/eye protection .
Notes and Considerations
- Handling : Urea derivatives with aromatic/alkyl substituents may require stringent safety measures (e.g., gloves, ventilation) to mitigate irritation risks .
- Research Gaps: Limited data exist for the target compound’s pharmacokinetics or toxicity. Further studies should prioritize assays against TRP channels, GPCRs, or kinases.
- Structural Insights : The furan ring’s electron-rich nature could enable π-π interactions distinct from phenyl or pyridyl groups in other ureas .
Biological Activity
3-[2-(Furan-3-yl)ethyl]-1-(3-methylphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a urea functional group, which is known for its diverse biological activities. The presence of both furan and methylphenyl groups suggests potential interactions with various biological targets, making it a candidate for further investigation.
Anticancer Activity
Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Studies and Findings
- Cell Line Studies : In vitro studies on related urea derivatives have demonstrated cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, certain derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
- Mechanism of Action : The anticancer activity of urea derivatives is often attributed to their ability to induce apoptosis in cancer cells. Flow cytometry analyses have shown that these compounds can arrest cell cycle progression and activate apoptotic pathways via caspase activation . Additionally, molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, similar to established drugs like Tamoxifen .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications.
| Structural Feature | Effect on Activity |
|---|---|
| Electron-Withdrawing Groups | Enhances potency against cancer cell lines |
| Aromatic Substituents | Critical for binding affinity to target proteins |
| Alkyl Chain Length | Modifications can lead to increased or decreased activity |
Research indicates that the introduction of electron-withdrawing groups at specific positions on the aromatic ring can significantly enhance the biological activity of urea derivatives. For instance, modifications that increase hydrophobic interactions with target proteins have been shown to improve anticancer efficacy .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial potential of urea derivatives. The incorporation of furan and phenyl moieties has been linked to enhanced antibacterial and antifungal activities against various pathogens.
Findings from Antimicrobial Studies
- Bacterial Inhibition : Urea derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, certain compounds showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Fungal Activity : Some derivatives also exhibited antifungal properties, indicating a broad-spectrum antimicrobial potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via urea-forming reactions, such as the coupling of 3-methylphenyl isocyanate with 2-(furan-3-yl)ethylamine. Optimal conditions include inert solvents (e.g., dichloromethane or toluene), reflux temperatures, and a base like triethylamine to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC ensures intermediate purity .
- Data Analysis : Yield optimization often requires adjusting stoichiometry, solvent polarity, and reaction time. For example, excess isocyanate (1.2 equivalents) improves urea formation efficiency, while polar aprotic solvents reduce side reactions .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Techniques :
- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding patterns .
- Spectroscopy : Use -NMR to verify substituent integration (e.g., furan protons at δ 6.3–7.2 ppm, urea NH signals at δ 5.5–6.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets, such as kinase inhibitors or GPCRs?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like VEGF Receptor 2. Focus on the urea moiety’s hydrogen-bonding capacity with catalytic lysine residues .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?
- Experimental Design :
- Dose-Response Profiling : Test the compound in standardized cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial activity) under identical conditions (e.g., 48-hour exposure, 10 μM–100 μM range) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways. For example, if apoptosis markers (caspase-3) are activated in cancer cells but not bacteria, this explains divergent effects .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Structural Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
